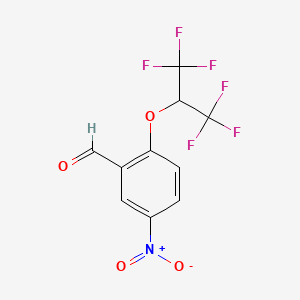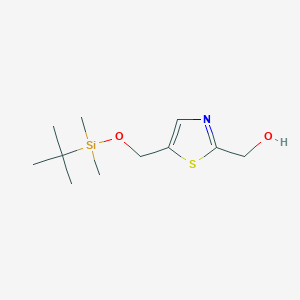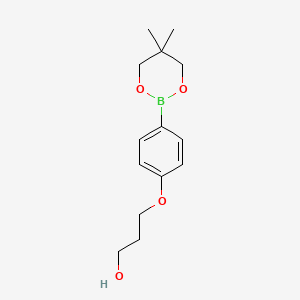
2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine
Vue d'ensemble
Description
“2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine” is a chemical compound with the CAS Number: 1280594-97-9 . It has a molecular weight of 249.36 and its IUPAC name is 2-isopropoxy-4-(4-methyl-1-piperazinyl)aniline . The compound is also known by the name "Benzenamine, 2-(1-methylethoxy)-4-[(4-methyl-1-piperazinyl)methyl]-" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 . This indicates that the compound consists of 14 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique
Affinity for Sigma Binding Sites
A study by Perregaard et al. (1995) synthesized a series of compounds, including those similar to 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine. These compounds demonstrated high affinity for sigma 1 and sigma 2 binding sites, as well as for serotonin, dopamine, and adrenergic receptors. This suggests potential applications in neurological and psychiatric research, particularly in studying receptor interactions and their effects on brain function (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Potential Antidepressant and Anxiolytic Effects
Pytka et al. (2015) investigated the properties of phenylpiperazine derivatives as potential antidepressant and anxiolytic agents. Their findings indicated significant affinity for serotonergic and adrenergic receptors, pointing to the potential of 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine in the development of new treatments for depression and anxiety disorders (Pytka, Partyka, Jastrzębska-Więsek, et al., 2015).
Serotonin Receptor Research
A study by Fletcher et al. (1993) on WAY100135, a phenylpiperazine derivative, revealed selective antagonism at serotonin 5-HT1A receptors. This research provides insight into the potential applications of 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine in studying serotonin receptor function and its implications in mood disorders (Fletcher, Bill, Bill, et al., 1993).
Potential in Antimycobacterial Research
Biava et al. (2008) synthesized new derivatives of a compound structurally similar to 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine. They found that these derivatives showed significant activity against Mycobacterium tuberculosis. This suggests that similar compounds could be explored for antimycobacterial properties (Biava, Porretta, Poce, et al., 2008).
Exploring Broad Therapeutic Applications
Maia et al. (2012) reviewed patents on N-phenylpiperazine derivatives, highlighting their versatility in medicinal chemistry. This review suggests a broad range of therapeutic applications for compounds like 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine, from CNS disorders to other therapeutic fields (Maia, Tesch, & Fraga, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12(2)19-15-10-13(4-5-14(15)16)11-18-8-6-17(3)7-9-18/h4-5,10,12H,6-9,11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIWFJRXUIJATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CN2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)
![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)




